Vapor Pressure of MeAuPEt₃ vs. Analogues
The room-temperature vapor pressure of MeAuPEt₃ is reported to be ~5 mTorr, which is sufficiently high for practical CVD and laser deposition without requiring extensive precursor heating [1]. In contrast, the trimethylphosphine analog MeAuPMe₃ requires a higher evaporator temperature of >40°C to achieve comparable deposition quality, while the ethyl-substituted EtAuPEt₃ also exhibits a vapor pressure in the low mTorr range but has a different thermal decomposition profile [2][3]. This places MeAuPEt₃ in a favorable operational window for near-ambient temperature precursor delivery.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | ~5 mTorr at room temperature |
| Comparator Or Baseline | MeAuPMe₃: requires evaporator temperature >40°C; EtAuPEt₃: similar low mTorr vapor pressure |
| Quantified Difference | MeAuPEt₃ enables near-ambient precursor delivery, whereas MeAuPMe₃ requires heating above 40°C for comparable deposition. |
| Conditions | Room temperature vapor pressure measurement; Laser-induced CVD experiments |
Why This Matters
This difference allows MeAuPEt₃ to be used in processes where substrate or chamber heating is undesirable, reducing thermal budget and enabling deposition on temperature-sensitive substrates.
- [1] Jubber, M. G., Wilson, J. I. B., Davidson, J. L., Fernie, P. A., & John, P. (1989). Laser writing of high-purity gold lines. Applied Physics Letters, 55(14), 1477-1479. View Source
- [2] Messelhäuser, J., Flint, E. B., & Suhr, H. (1992). Direct writing of gold lines by laser-induced chemical vapor deposition. Applied Physics A, 54(2), 196-202. View Source
- [3] Jubber, M., Wilson, J. I. B., Davidson, J. L., John, P., & Roberts, P. G. (1989). Laser Writing of High Purity Gold Lines. MRS Online Proceedings Library, 158, 129-134. View Source
